molecular formula C4H11AsOS B14411903 2-(Dimethylarsorothioyl)ethan-1-ol CAS No. 81224-83-1

2-(Dimethylarsorothioyl)ethan-1-ol

Cat. No.: B14411903
CAS No.: 81224-83-1
M. Wt: 182.12 g/mol
InChI Key: NOXYDOLKFYSODX-UHFFFAOYSA-N
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Description

2-(Dimethylarsorothioyl)ethan-1-ol is an organic compound that belongs to the class of alcohols It contains a hydroxyl group (-OH) attached to an aliphatic carbon atom, which is also bonded to a dimethylarsorothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylarsorothioyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of dimethylarsine with ethylene oxide in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylarsorothioyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium dichromate (K2Cr2O7) and sulfuric acid (H2SO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce simpler alcohols or hydrocarbons.

Scientific Research Applications

2-(Dimethylarsorothioyl)ethan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylarsorothioyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

2-(Dimethylarsorothioyl)ethan-1-ol can be compared with other similar compounds, such as:

    2-(Dimethylamino)ethan-1-ol: This compound contains a dimethylamino group instead of a dimethylarsorothioyl group.

    Ethan-1,2-diol:

    2-Methoxyethan-1-ol: This compound contains a methoxy group and is used as a solvent and in the production of various chemicals.

Properties

CAS No.

81224-83-1

Molecular Formula

C4H11AsOS

Molecular Weight

182.12 g/mol

IUPAC Name

2-dimethylarsinothioylethanol

InChI

InChI=1S/C4H11AsOS/c1-5(2,7)3-4-6/h6H,3-4H2,1-2H3

InChI Key

NOXYDOLKFYSODX-UHFFFAOYSA-N

Canonical SMILES

C[As](=S)(C)CCO

Origin of Product

United States

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